molecular formula C13H19N3O2S B13954886 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13954886
M. Wt: 281.38 g/mol
InChI Key: HQRSFLCZMNXEJZ-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a pyrazine-2-ylsulfanyl substituent. The tert-butyl ester group enhances steric protection of the amine, a common strategy in medicinal chemistry to improve stability during synthesis .

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

tert-butyl 3-pyrazin-2-ylsulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-7-4-10(9-16)19-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3

InChI Key

HQRSFLCZMNXEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key steps:

Specific Preparation Routes from Literature

Protection of Pyrrolidine Carboxylic Acid as tert-Butyl Ester
  • A common approach to protect the carboxylic acid on pyrrolidine is by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like methylene chloride.
  • For example, in a related system, 3,3-dimethoxy-azetidine was treated with triethylamine and di-tert-butyl dicarbonate at 10–40 °C for 3–4 hours, yielding the tert-butyl ester in 91% yield after workup and drying.
Introduction of Sulfanyl Group (Pyrazin-2-ylsulfanyl)
  • The pyrazin-2-ylsulfanyl group can be introduced via nucleophilic substitution using pyrazine-2-thiol or its derivatives as nucleophiles reacting with a suitable electrophilic precursor on the pyrrolidine ring.
  • While explicit procedures for this exact substitution on pyrrolidine are scarce, analogous methods in heterocyclic synthesis suggest the use of thiol coupling reactions under mild basic conditions to form the C–S bond.
Use of N-Boc-Protected Pyrrolidine Intermediates
  • N-Boc protection is a standard method to protect the amine during synthesis. For example, N-Boc-4-oxo-L-proline derivatives have been reacted with nucleophiles under controlled temperature conditions (−10 to 0 °C) to yield tert-butyl ester intermediates with high purity (99.6% by HPLC) and good yields (~85.7%).
  • The use of N-Boc protection facilitates selective functionalization at the 3-position of pyrrolidine without affecting the nitrogen.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3–4 h 91 High yield, mild conditions
Sulfanyl Introduction Pyrazine-2-thiol, base (e.g., NaH or K2CO3), solvent (DMF or DMSO), room temp to 60 °C Variable Requires optimization, typical for thiol coupling
Purification Extraction, washing, drying over Na2SO4, filtration Standard organic workup

Analytical and Research Findings

  • Purity and Characterization : High-performance liquid chromatography (HPLC) is commonly employed to assess purity, with values exceeding 99% for related tert-butyl ester intermediates.
  • NMR Spectroscopy : Proton NMR (¹H-NMR) spectra typically show signals corresponding to tert-butyl groups (~1.4–1.5 ppm, singlet, 9H), pyrrolidine ring protons (multiplets between 2.0–4.5 ppm), and aromatic pyrazine protons (7.5–9.0 ppm).
  • Mass Spectrometry : Confirms molecular weight consistent with the formula including the pyrazinylsulfanyl substituent and tert-butyl ester.
  • Crystallization : Crystallization from solvents like heptane or ethyl acetate is used to isolate the pure compound in solid form.

Comparative Notes on Related Compounds

  • Similar synthetic approaches are reported for related compounds such as tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-carbonyl)pyrrolidine-1-carboxylate , which shares the pyrrolidine core and tert-butyl ester protection but differs in the heterocyclic substituent.
  • These analogs demonstrate the versatility of the Boc protection and sulfanyl/heterocyclic substitution chemistry in preparing diverse bioactive molecules.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material N-Boc-protected pyrrolidine derivatives
Sulfanyl source Pyrazine-2-thiol or derivatives
Protection reagent Di-tert-butyl dicarbonate (Boc2O)
Base for protection Triethylamine
Solvent Methylene chloride (CH2Cl2), DMF, or DMSO
Temperature 10–40 °C for Boc protection; RT to 60 °C for sulfanyl coupling
Reaction time 3–4 hours for Boc protection; variable for coupling
Purification methods Extraction, washing, drying, crystallization
Typical yields ~85–91% for Boc protection; variable for coupling

Chemical Reactions Analysis

3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group, yielding the free carboxylic acid.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Core Ring Substituent Molecular Formula Molecular Weight Key Features Reference
3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Pyrazin-2-ylsulfanyl (direct S-link) C₁₃H₂₀N₃O₂S ~297.4 (calc.) Aromatic pyrazine, tert-Boc -
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine Pyrazin-2-ylsulfanylmethyl (CH₂-S linker) C₁₅H₂₃N₃O₂S 309.4 Extended linker, larger ring
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 2-Aminoethylsulfanyl (NH₂-CH₂-CH₂-S) C₁₁H₂₂N₂O₂S 270.4 Aliphatic amine, flexible chain
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Tosyloxymethyl (leaving group) C₁₈H₂₇NO₅S 385.5 Synthetic intermediate
Key Observations:

Substituent Effects: Direct pyrazin-2-ylsulfanyl (target compound) vs. pyrazin-2-ylsulfanylmethyl (): The methylene spacer in the latter may reduce steric hindrance and alter binding interactions. Tosyloxymethyl (): This group is a classic leaving group, making the compound a precursor for nucleophilic substitution reactions .

Physicochemical Properties

  • Solubility: The pyrazine-containing compounds (target and ) are likely less water-soluble due to aromaticity, whereas the 2-aminoethylsulfanyl analog () may exhibit improved solubility from its amine group .
  • Stability : The tert-butyl carbamate group in all compounds provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) .

Biological Activity

3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a pyrazine ring, a pyrrolidine ring, and a tert-butyl ester group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in drug development.

Molecular Structure and Properties

The molecular formula of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is C14H21N3O2SC_{14}H_{21}N_{3}O_{2}S with a molar mass of approximately 295.40 g/mol. The presence of the tert-butyl ester enhances the compound's stability and influences its solubility and reactivity in biological systems.

Property Value
Molecular FormulaC14H21N3O2S
Molar Mass295.40 g/mol
Structural FeaturesPyrazine and pyrrolidine rings linked by sulfanyl group

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It is believed to interact with specific enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism positions it as a candidate for therapeutic applications targeting diseases where enzyme inhibition is beneficial, such as metabolic disorders and certain viral infections.

Enzyme Inhibition

Research indicates that 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits significant binding affinity to various enzymes. Interaction studies have focused on its potential to inhibit enzymes associated with critical biological pathways. For instance, preliminary studies highlight its effectiveness against specific targets involved in metabolic pathways, suggesting a promising profile for further exploration in drug development .

Case Studies

  • Inhibition of Viral Enzymes : In vitro studies demonstrated that this compound could inhibit viral enzymes crucial for the replication of certain pathogens. The structure-activity relationship (SAR) studies revealed that modifications to the pyrazine or pyrrolidine moieties could enhance inhibitory potency .
  • Metabolic Disorder Applications : Another study explored the compound's potential in managing metabolic disorders by targeting enzymes involved in glucose metabolism. The findings indicated that the compound could effectively modulate enzyme activity, leading to altered metabolic profiles in treated cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, it is useful to compare it with structurally related compounds.

Compound Name Molecular Formula Unique Features
3-(2-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterC14H21N3O2SDifferent methyl substitution pattern on pyrazine
3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl esterC13H19N3O2SMethyl ester instead of tert-butyl ester
3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl esterC14H21N3O2SEthyl group instead of tert-butyl group

These comparisons illustrate how variations in substituents affect the biological activity and therapeutic potential of related compounds.

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